what is the full chemical name of BMP signaling agonist sb4
what is the full chemical name of BMP signaling agonist sb4
An In-Depth Technical Guide to the BMP Signaling Agonist SB4: 2-[[(4-Bromophenyl)methyl]thio]benzoxazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Bone Morphogenetic Protein (BMP) signaling pathway is a crucial regulator of a multitude of cellular processes, including embryonic development, tissue homeostasis, and cellular differentiation.[1][2] Dysregulation of this pathway has been implicated in various diseases, making it a significant target for therapeutic intervention. Small molecule agonists of BMP signaling offer a promising avenue for modulating this pathway with greater precision and temporal control than recombinant protein therapies.
This technical guide provides a comprehensive overview of the potent and selective BMP signaling agonist, SB4. SB4, a benzoxazole (B165842) derivative, has been identified as a potent activator of the canonical BMP signaling pathway.[3][4] This document details its chemical properties, mechanism of action, and provides exemplary experimental protocols for its use in a research setting.
Chemical Properties
The BMP signaling agonist SB4 is chemically known as 2-[[(4-Bromophenyl)methyl]thio]benzoxazole.[2][5]
| Property | Value | Reference |
| Full Chemical Name | 2-[[(4-Bromophenyl)methyl]thio]benzoxazole | [2][5] |
| Synonyms | BMP signaling agonist sb4, BMPSB4 | [1] |
| CAS Number | 100874-08-6 | [2] |
| Molecular Formula | C₁₄H₁₀BrNOS | [2] |
| Molecular Weight | 320.20 g/mol | [1][2] |
| Appearance | White to light yellow solid powder | [6] |
| Solubility | Soluble to 100 mM in DMSO and to 20 mM in ethanol. | [2] |
Mechanism of Action
SB4 is a potent agonist of Bone Morphogenetic Protein 4 (BMP4) signaling.[5][7] It functions by activating the canonical BMP signaling pathway, which involves the phosphorylation of intracellular SMAD proteins. Specifically, SB4 enhances the phosphorylation of SMAD-1/5/9, which are the receptor-regulated SMADs (R-SMADs) downstream of the BMP type I receptors.[3][5] Once phosphorylated, these R-SMADs form a complex with the common mediator SMAD (co-SMAD), SMAD4. This complex then translocates to the nucleus to regulate the transcription of BMP target genes, such as the inhibitors of DNA binding (Id1 and Id3).[3][7]
A key feature of SB4's mechanism is its ability to act downstream of the BMP type I receptors and to bypass the inhibitory effects of extracellular antagonists like Noggin.[3][8] Noggin functions by sequestering BMP ligands, preventing them from binding to their receptors.[3] The ability of SB4 to activate the pathway in the presence of Noggin suggests that it does not act on the ligand-receptor interaction itself but rather on an intracellular component of the signaling cascade, leading to the stabilization of phosphorylated SMAD-1/5/9.[3][8]
Quantitative Data Summary
The following table summarizes the key quantitative data reported for the BMP signaling agonist SB4.
| Parameter | Value | Cell Line/System | Reference |
| EC₅₀ (BMP4 Signaling) | 74 nM | BRE-Luc Reporter Cells | [5][7][9] |
| BRE-luc Expression | 2-fold increase at 0.4 ng/ml rhBMP4 | BRE-Luc Reporter Cells | [5][7] |
| IC₅₀ (Cell Viability) | 39.05 µM (at 48h) | AtT20/D16v-F2 (Corticotroph Pituitary Neuroendocrine Tumor Cells) | [8] |
Experimental Protocols
The following are representative protocols for evaluating the activity of SB4 in a cell-based assay.
Western Blot Analysis of SMAD-1/5/9 Phosphorylation
This protocol describes the detection of phosphorylated SMAD-1/5/9 in response to SB4 treatment.
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Cell Culture and Treatment:
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Culture primary mouse kidney epithelial cells (PRECs) or other suitable cell lines in appropriate growth medium.
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For experiments, seed cells in 6-well plates and grow to 80-90% confluency.
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Serum-starve the cells for 12-24 hours prior to treatment to reduce basal signaling.
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Prepare a stock solution of SB4 in DMSO (e.g., 10 mM).
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Treat cells with varying concentrations of SB4 (e.g., 0.05 µM to 1 µM) for a specified duration (e.g., 24 hours for dose-response, or a time-course of 0, 5, 15, 30, 45, 60 minutes with 1 µM SB4).[10] Include a vehicle control (DMSO).
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Protein Extraction:
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Wash cells twice with ice-cold PBS.
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Lyse cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.
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Scrape the cells and transfer the lysate to a microcentrifuge tube.
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Centrifuge at 14,000 rpm for 15 minutes at 4°C.
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Collect the supernatant containing the protein extract.
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-
Protein Quantification:
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Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
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-
SDS-PAGE and Western Blotting:
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Normalize protein samples to the same concentration with lysis buffer and Laemmli sample buffer.
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Boil the samples at 95°C for 5 minutes.
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Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel.
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Perform electrophoresis to separate the proteins by size.
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Transfer the separated proteins to a PVDF membrane.
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Incubate the membrane with a primary antibody against phospho-SMAD-1/5/9 overnight at 4°C.
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Wash the membrane three times with TBST.
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Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane three times with TBST.
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Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
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For a loading control, strip the membrane and re-probe for total SMAD-1/5/9 or a housekeeping protein like GAPDH or β-actin.
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References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. High-throughput screens for agonists of bone morphogenetic protein (BMP) signaling identify potent benzoxazole compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BMP signaling agonist sb4 | enzoxazole bone morphogenetic protein 4 signaling agonist | CAS# 100874-08-6 | InvivoChem [invivochem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. file.medchemexpress.com [file.medchemexpress.com]
